2-hydroxy-5-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid
Description
Properties
IUPAC Name |
2-hydroxy-5-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO6S2/c1-25-14-6-9(2-4-13(14)21)7-15-16(22)19(18(26)27-15)10-3-5-12(20)11(8-10)17(23)24/h2-8,20-21H,1H3,(H,23,24)/b15-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFSGPBOQHOTKH-CHHVJCJISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)O)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=C(C=C3)O)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Modifications
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-hydroxy-3-methoxyphenyl group in the target compound provides electron-donating effects, enhancing stability and interaction with polar residues in enzymes. In contrast, 3-fluorophenyl (electron-withdrawing) in ’s compound may improve membrane permeability but reduce solubility .
- Aromatic vs. Heteroaromatic Substituents : Indolylmethylene derivatives () exhibit enhanced antifungal activity due to the planar indole ring, which facilitates π-π stacking with fungal enzyme targets .
Anticancer Activity:
- The target compound’s 4-hydroxy-3-methoxyphenyl group shows IC₅₀ values comparable to (Z)-5-(4-nitrobenzylidene) derivatives () against breast cancer cell lines (MCF-7), likely due to enhanced hydrogen bonding with kinase domains .
- Fluorinated analogues () exhibit selectivity for sarcoma cells, suggesting halogen interactions with hydrophobic enzyme pockets .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare this thiazolidinone derivative?
Answer:
The synthesis typically involves a multi-step approach:
Condensation Reaction : Reacting a thiosemicarbazide derivative (e.g., 3-(4-hydroxyphenyl)thiosemicarbazide) with an aldehyde (e.g., 4-hydroxy-3-methoxybenzaldehyde) in a refluxing mixture of DMF and acetic acid to form a Schiff base intermediate .
Cyclization : Treating the intermediate with chloroacetic acid and sodium acetate to form the thiazolidinone core. Reaction conditions (e.g., reflux duration, solvent ratios) are critical for yield optimization, as shown in studies achieving 34–74% yields for analogous compounds .
Purification : Recrystallization from DMF-acetic acid or ethanol mixtures ensures purity .
Basic: How is the Z-configuration of the benzylidene moiety confirmed experimentally?
Answer:
The Z-isomer is verified via:
- X-ray Crystallography : Crystal structure analysis resolves double-bond geometry, as demonstrated for related (5Z)-thiazolidinones .
- NMR Spectroscopy : Distinct coupling constants (e.g., values) and NOE correlations differentiate Z/E isomers. For example, in similar compounds, Z-configuration shows NOE between the benzylidene proton and thiazolidinone protons .
Advanced: How can researchers address discrepancies in reported antimicrobial activity data for this compound class?
Answer:
Contradictions often stem from:
- Assay Variability : Differences in microbial strains, inoculum size, or agar diffusion methods. Standardization using CLSI/MIC protocols is recommended .
- Compound Stability : Decomposition under assay conditions (e.g., pH or temperature shifts) can skew results. Stability studies via HPLC or TGA (e.g., decomposition points at 160–246°C for analogs ) should precede bioactivity screening.
- Synergistic Effects : Co-administered solvents (e.g., DMSO) may modulate activity. Controls with carrier solvents are essential .
Advanced: What computational strategies predict this compound’s reactivity in nucleophilic substitution reactions?
Answer:
- DFT Calculations : Molecular electrostatic potential (MEP) maps identify electron-deficient regions (e.g., the 4-oxo group or sulfanylidene sulfur) prone to nucleophilic attack .
- Frontier Molecular Orbital (FMO) Analysis : HOMO-LUMO gaps quantify reactivity. For example, thiazolidinone derivatives with LUMO energies near -2.5 eV exhibit higher electrophilicity .
- MD Simulations : Solvent effects (e.g., polar aprotic vs. protic) on transition states can be modeled to optimize reaction conditions .
Basic: What spectroscopic techniques characterize the thiazolidinone core and substituents?
Answer:
- H/C NMR : Key signals include:
- IR Spectroscopy : Stretching vibrations for C=O (1650–1750 cm) and C=S (1200–1250 cm) confirm core structure .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns .
Advanced: How does substituent variation on the phenyl rings affect enzymatic inhibition?
Answer:
- Structure-Activity Relationship (SAR) :
- Docking Studies : AutoDock/Vina simulations can predict binding affinities. For example, methoxy groups at the 3-position improve hydrophobic interactions in PPAR-γ binding pockets .
Basic: What purification techniques are optimal for isolating this compound from reaction mixtures?
Answer:
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (e.g., 30–70% EtOAc) separates polar byproducts .
- Recrystallization : DMF-acetic acid (1:2 v/v) is effective for analogs with solubility >50 mg/mL at 80°C .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related isomers .
Advanced: Can this compound act as a dual inhibitor for enzymes with overlapping active sites?
Answer:
- Kinetic Studies : Competitive vs. non-competitive inhibition assays (e.g., Lineweaver-Burk plots) differentiate mechanisms. For example, thiazolidinones with azo linkages show dual α-amylase/α-glucosidase inhibition at Ki values of 1.2–3.8 μM .
- Proteomic Profiling : Activity-based protein profiling (ABPP) using fluorescent probes identifies off-target interactions .
Basic: What are the stability considerations for long-term storage of this compound?
Answer:
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation (common for benzylidene derivatives) .
- Moisture Control : Desiccants (e.g., silica gel) prevent hydrolysis of the sulfanylidene group .
- Decomposition Monitoring : Periodic TGA/DSC analysis detects thermal degradation above 160°C .
Advanced: How can cryo-EM or X-ray crystallography elucidate this compound’s binding mode in enzyme complexes?
Answer:
- Co-crystallization : Soak enzymes (e.g., human carbonic anhydrase) with the compound at 10 mM in crystallization buffer (pH 7.4).
- Data Collection : High-resolution (1.5–2.0 Å) X-ray data (e.g., synchrotron sources) resolve ligand electron density maps, as shown for rohitukine-thiazolidinone complexes .
- Refinement : Software like PHENIX or Coot models hydrogen bonds (e.g., between 2-hydroxybenzoic acid and Arg residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
